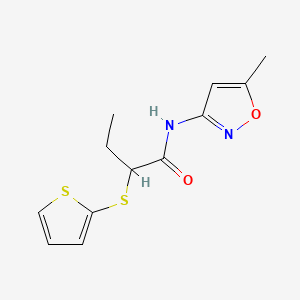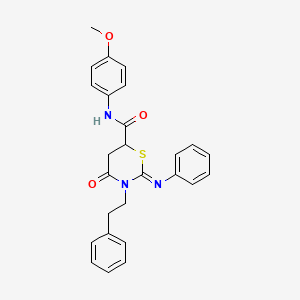
N-(5-methyl-3-isoxazolyl)-2-(2-thienylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-2-(2-thienylthio)butanamide, commonly known as MITB, is an organic compound with potential applications in scientific research. It is a thienylthio-based compound that belongs to the family of isoxazole derivatives. MITB has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
MITB has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory properties and has been used in the study of inflammatory bowel disease. MITB has also been studied for its potential as a cancer therapeutic agent and has shown promising results in inhibiting the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of MITB is not fully understood, but it is believed to act as an inhibitor of the NF-κB pathway. This pathway plays a crucial role in the regulation of inflammation and immune response. By inhibiting this pathway, MITB may help to reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects
MITB has been shown to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the NF-κB pathway. It has also been shown to have potential as a cancer therapeutic agent, as it has been shown to inhibit the growth of cancer cells. Additionally, MITB has been studied for its potential as a treatment for neuroinflammation and has shown promising results in reducing inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MITB in lab experiments is its potential as an anti-inflammatory agent. It may be useful in the study of inflammatory diseases such as inflammatory bowel disease and neuroinflammation. Additionally, its potential as a cancer therapeutic agent may make it useful in cancer research. However, one limitation of using MITB in lab experiments is its relatively limited research compared to other compounds. More research is needed to fully understand its potential applications.
Direcciones Futuras
There are several potential future directions for research on MITB. One area of interest is its potential as a treatment for inflammatory diseases such as inflammatory bowel disease and neuroinflammation. Additionally, more research is needed to fully understand its mechanism of action and its potential as a cancer therapeutic agent. Further studies may also investigate the potential use of MITB in combination with other compounds for increased efficacy.
Métodos De Síntesis
MITB can be synthesized through a multistep process that involves the reaction of 2-bromo-1-(2-thienyl)ethanone with hydroxylamine hydrochloride to form 2-bromo-1-(2-thienyl)ethanone oxime. The oxime is then converted to the corresponding amide by reaction with 5-methylisoxazole-3-carboxylic acid. The final step involves the thiolation of the amide using thiourea and sodium hydroxide to form MITB.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-thiophen-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-3-9(18-11-5-4-6-17-11)12(15)13-10-7-8(2)16-14-10/h4-7,9H,3H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEBHPZKURASMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5172953.png)
![N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5172980.png)
![N-{4-methyl-5-[({[2-(4-methylphenoxy)ethyl]amino}carbonyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B5172985.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5172989.png)
![2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5172992.png)
![{5-bromo-4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5172999.png)
![methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5173007.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid](/img/structure/B5173019.png)
![1-(4-biphenylyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5173020.png)

![3-(2-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173031.png)

![2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5173044.png)
